molecular formula C11H12N2O B3228802 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol CAS No. 1269225-52-6

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B3228802
CAS No.: 1269225-52-6
M. Wt: 188.23
InChI Key: QROSBXMPMCZHDF-UHFFFAOYSA-N
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Description

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes and functions.

Biochemical Pathways

Imidazole derivatives are known to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution in the body.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol. For instance, the compound’s solubility in water and other polar solvents may affect its distribution in different biological environments.

Preparation Methods

The synthesis of 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be achieved through several synthetic routes. Common methods include:

Chemical Reactions Analysis

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be compared with other imidazole derivatives, such as:

These compounds share the imidazole ring but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(3-imidazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROSBXMPMCZHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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